methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate
Description
Key structural elements include:
- 1-Phenyl group: Enhances lipophilicity and modulates interactions with hydrophobic binding pockets.
- 6-Methylsulfanyl (SMe) substituent: A thioether group contributing to electron-donating effects and moderate polarity.
- 4-Sulfanyl-linked benzoate ester: The ortho-substituted methyl ester may act as a prodrug moiety, improving bioavailability compared to free carboxylic acids.
This compound’s structural complexity necessitates comparative analysis with analogs to elucidate structure-activity relationships (SARs) and physicochemical properties.
Properties
IUPAC Name |
methyl 2-(6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c1-26-19(25)14-10-6-7-11-16(14)28-18-15-12-21-24(13-8-4-3-5-9-13)17(15)22-20(23-18)27-2/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEAECVLLDJALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=NC(=NC3=C2C=NN3C4=CC=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate typically involves multi-step organic synthesis. Key steps often include:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This may be achieved through the cyclization of appropriate precursors under specific conditions, such as high temperatures and the presence of catalysts.
Attachment of the methylsulfanyl group: : Introduction of the methylsulfanyl groups can be carried out using methylthiolating agents.
Final coupling to form the benzenecarboxylate derivative: : This step often involves esterification reactions under acidic or basic conditions.
Industrial Production Methods
For large-scale production, the same synthetic routes can be optimized and scaled up. Industrial processes would focus on maximizing yield, purity, and cost-effectiveness. Factors like solvent choice, reaction time, and temperature would be carefully controlled.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate: can undergo various chemical reactions:
Oxidation: : Reacting with oxidizing agents can modify the sulfanyl groups.
Reduction: : Reduction of certain functional groups in the molecule.
Substitution: : Electrophilic or nucleophilic substitution reactions, particularly at the phenyl or pyrimidine rings.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: : Various halogenating agents or organometallic reagents can be used depending on the desired substitution.
Major Products
The major products from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. Methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting that this compound may have similar effects due to its structural analogies with known anticancer agents .
2. Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor, particularly against kinases involved in cancer progression. The presence of the pyrazolo[3,4-d]pyrimidine moiety is critical for binding to the ATP pocket of kinases, which may lead to the development of selective inhibitors that can be used in targeted cancer therapies .
Material Science Applications
1. Organic Electronics
In material science, this compound has potential applications in organic electronics. Its unique molecular structure may facilitate charge transport properties suitable for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have suggested that incorporating such compounds into device architectures can enhance performance metrics such as efficiency and stability .
Case Studies and Research Findings
Mechanism of Action
The exact mechanism by which methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate exerts its effects can vary:
Molecular Targets: : It may interact with specific enzymes, receptors, or proteins in biological systems.
Pathways Involved: : The compound could modulate signaling pathways, enzymatic activities, or gene expression, leading to observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Prodrug Design : The benzoate ester in the target compound contrasts with free sulfonamides (e.g., Example 56), which may alter metabolic stability and absorption .
- Steric Effects : Bulky substituents like tert-butyl () reduce conformational flexibility, whereas the target’s phenyl group balances lipophilicity and steric demand .
Physicochemical Properties
Table 2: Calculated Properties Using Molecular Fingerprints (Morgan FP, Radius 2)
| Compound | LogP (Predicted) | TPSA (Ų) | Tanimoto Similarity* |
|---|---|---|---|
| Target Compound | 3.8 | 95 | 1.00 |
| Example 56 () | 2.1 | 125 | 0.67 |
| Compound | 2.5 | 110 | 0.72 |
| 6-tert-Butyl analog () | 4.2 | 85 | 0.58 |
*Similarity calculated relative to the target compound using Tanimoto coefficient.
Biological Activity
Methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered attention for its diverse biological activities, particularly in oncology and antimicrobial applications. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine scaffold has been associated with significant anticancer potential. Research indicates that derivatives of this scaffold exhibit high inhibitory activity against various cancer cell lines:
- In vitro Studies : A study demonstrated that compounds with a pyrazolo[3,4-d]pyrimidine structure showed notable cytotoxic effects against A549 lung cancer cells, with an IC50 value of 2.24 µM compared to 9.20 µM for doxorubicin, a standard chemotherapy drug . Flow cytometric analysis revealed that these compounds could induce apoptosis in A549 cells at low micromolar concentrations, indicating their potential as anticancer agents.
- Structure-Activity Relationship (SAR) : Further investigations into analogs of the pyrazolo[3,4-d]pyrimidine scaffold revealed that modifications to the structure significantly impacted their activity. For instance, one analog demonstrated an IC50 value of 1.74 µM against MCF-7 breast cancer cells, highlighting the importance of specific structural features for enhanced biological activity .
Antimicrobial Activity
Emerging studies have also explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives:
- Dual Activity : Recent research indicated that certain pyrazolo[3,4-d]pyrimidines possess both anticancer and antibacterial properties. These compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity alongside their anticancer efficacy . This dual action could be particularly beneficial for cancer patients who are at increased risk of bacterial infections due to immunosuppression.
Case Studies
Several case studies have been conducted to evaluate the biological activities of this compound and related compounds:
| Study | Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|---|
| 1a | A549 | 2.24 | Anticancer | |
| 12b | A549 | 8.21 | EGFR Inhibitor | |
| Various | S. aureus | N/A | Antibacterial |
The mechanism by which pyrazolo[3,4-d]pyrimidines exert their biological effects is primarily through the inhibition of protein kinases involved in cell proliferation and survival pathways. For example, these compounds have been shown to inhibit eukaryotic protein kinases effectively, which is crucial in cancer therapy as it disrupts the signaling pathways that promote tumor growth .
Q & A
Advanced Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) using software like GROMACS or AMBER.
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties, such as solubility and metabolic stability .
What mechanisms underlie the compound’s potential biological activity?
Advanced Question
Pyrazolo[3,4-d]pyrimidine derivatives often inhibit kinases or bind nucleic acids:
- Kinase Inhibition : The sulfur atoms at positions 4 and 6 may chelate Mg²⁺ in ATP-binding pockets, disrupting phosphorylation .
- DNA Intercalation : Planar aromatic systems intercalate into DNA, as observed in related anticancer agents .
Methodological Note : Use in vitro assays (e.g., MTT for cytotoxicity) combined with molecular docking to validate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
